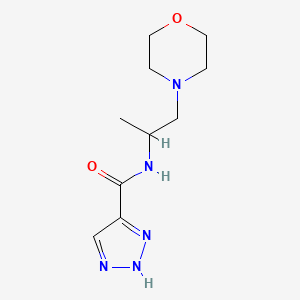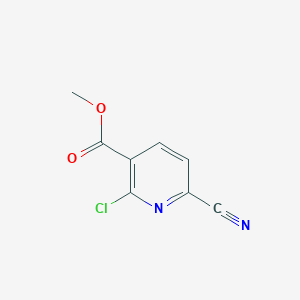
N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide, also known as MPTC, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPTC is a triazole derivative that has been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.
Mécanisme D'action
N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide exerts its biological effects through the inhibition of various enzymes and signaling pathways. N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation. HDAC inhibition by N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide leads to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, resulting in the induction of apoptosis. N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide has been shown to exhibit various biochemical and physiological effects. In cancer cells, N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide induces apoptosis and inhibits cell proliferation by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes. N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide has also been shown to inhibit the activity of HDACs, resulting in the modulation of gene expression. In viral infections, N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide has been shown to inhibit the replication of HIV and HCV by targeting viral enzymes. In inflammatory disorders, N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological effects at low concentrations. However, N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide also has some limitations. It is relatively unstable in solution and can degrade over time, which can affect its biological activity. Additionally, N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide can exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide. One area of interest is the development of N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide-based therapeutics for cancer and viral infections. N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide has shown promising results in preclinical studies, and further research is needed to evaluate its safety and efficacy in clinical trials. Another area of interest is the development of N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide derivatives with improved stability and potency. Finally, the mechanism of action of N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide needs to be further elucidated to better understand its biological effects and potential therapeutic applications.
Conclusion:
In conclusion, N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide is a chemical compound that has been extensively studied for its potential therapeutic applications. N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide exhibits various biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide has been shown to inhibit the activity of various enzymes and signaling pathways, resulting in its biological effects. Although N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide has several advantages for lab experiments, it also has some limitations. Further research is needed to evaluate the safety and efficacy of N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide-based therapeutics and to develop N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide derivatives with improved stability and potency.
Méthodes De Synthèse
N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide can be synthesized through a simple one-pot reaction that involves the condensation of morpholine, propargyl bromide, and 1,2,4-triazole-3-carboxamide in the presence of a palladium catalyst. The reaction proceeds smoothly to give a high yield of N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide. The synthesized N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide can be purified through column chromatography or recrystallization.
Applications De Recherche Scientifique
N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and inflammatory disorders. In cancer research, N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide has been shown to exhibit anti-tumor effects by inducing apoptosis and inhibiting cell proliferation. N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide has also been studied for its potential anti-viral effects against HIV and HCV. Inflammatory disorders such as rheumatoid arthritis and multiple sclerosis have also been targeted by N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide due to its anti-inflammatory effects.
Propriétés
IUPAC Name |
N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O2/c1-8(7-15-2-4-17-5-3-15)12-10(16)9-6-11-14-13-9/h6,8H,2-5,7H2,1H3,(H,12,16)(H,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPUTFIVLVCKFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)NC(=O)C2=NNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Chlorophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylamino]ethanol](/img/structure/B6642537.png)
![[1-(2-Amino-6-methylpyrimidin-4-yl)piperidin-3-yl]methanol](/img/structure/B6642545.png)
![2-[(4-Methoxyphenyl)sulfonyl-prop-2-enylamino]acetic acid](/img/structure/B6642547.png)
![N-[(3-methoxyphenyl)methyl]-6-oxopiperidine-3-carboxamide](/img/structure/B6642556.png)
![4-bromo-N-[4-(cyclopropylamino)-4-oxobutyl]-2-fluorobenzamide](/img/structure/B6642565.png)
![N-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-4-yl]methyl]cyclopropanamine](/img/structure/B6642568.png)

![N-[2-(1-methylpyrazol-4-yl)ethyl]butanamide](/img/structure/B6642592.png)

![(2S)-2-[(2-methoxyphenyl)sulfonylamino]butanedioic acid](/img/structure/B6642604.png)
![(2S)-2-[(4-chloro-2-fluorophenyl)sulfonylamino]butanedioic acid](/img/structure/B6642623.png)
![2-[(4-Bromo-3-chlorophenyl)methylamino]-2,3-dimethylbutanamide](/img/structure/B6642632.png)
![2-cyclobutyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]ethanesulfonamide](/img/structure/B6642639.png)
